Cas no 257937-74-9 (methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate)
methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro-, methyl ester
- SCHEMBL20439477
- EN300-26664933
- 257937-74-9
- methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate
- methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate
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- Inchi: 1S/C15H20FNO5/c1-15(2,3)22-14(20)17-11(13(19)21-4)8-9-5-6-12(18)10(16)7-9/h5-7,11,18H,8H2,1-4H3,(H,17,20)
- InChI Key: KDCHBJQRFLRPIM-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)O
Computed Properties
- Exact Mass: 313.13255090g/mol
- Monoisotopic Mass: 313.13255090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- Density: 1.220±0.06 g/cm3(Predicted)
- Boiling Point: 445.2±45.0 °C(Predicted)
- pka: 8.53±0.20(Predicted)
methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26664933-0.05g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 95.0% | 0.05g |
$876.0 | 2025-03-20 | |
| Enamine | EN300-26664933-0.1g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 95.0% | 0.1g |
$917.0 | 2025-03-20 | |
| Enamine | EN300-26664933-0.25g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 95.0% | 0.25g |
$959.0 | 2025-03-20 | |
| Enamine | EN300-26664933-0.5g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 95.0% | 0.5g |
$1001.0 | 2025-03-20 | |
| Enamine | EN300-26664933-1.0g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 95.0% | 1.0g |
$1043.0 | 2025-03-20 | |
| Enamine | EN300-26664933-2.5g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 95.0% | 2.5g |
$2043.0 | 2025-03-20 | |
| Enamine | EN300-26664933-5.0g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 95.0% | 5.0g |
$3023.0 | 2025-03-20 | |
| Enamine | EN300-26664933-10.0g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 95.0% | 10.0g |
$4483.0 | 2025-03-20 | |
| Enamine | EN300-26664933-1g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 1g |
$1043.0 | 2023-09-12 | ||
| Enamine | EN300-26664933-5g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoate |
257937-74-9 | 5g |
$3023.0 | 2023-09-12 |
methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate
Introduction to Methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate (CAS No. 257937-74-9)
Methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate, with the chemical identifier CAS No. 257937-74-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further research and potential therapeutic applications.
The molecular structure of methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate features a combination of functional groups that contribute to its unique chemical properties. The presence of a fluoro-substituted phenyl ring and a hydroxyl group on the aromatic ring enhances its interactions with biological targets, while the tert-butoxycarbonyl (Boc) protecting group provides stability and modularity in synthetic pathways.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluorine atom in the 3-fluoro-4-hydroxyphenyl moiety not only influences the electronic properties of the molecule but also contributes to its binding affinity and selectivity towards biological targets. This has made such compounds attractive for designing novel drugs targeting various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate is its potential as a building block for more complex pharmacophores. The Boc-protected amino group allows for further functionalization, enabling chemists to explore diverse chemical space and optimize drug-like properties. This flexibility is particularly valuable in medicinal chemistry, where the iterative design and synthesis of analogs are crucial for improving efficacy and minimizing side effects.
Recent studies have highlighted the importance of hydroxyl-containing compounds in drug discovery. The hydroxyl group in the 3-fluoro-4-hydroxyphenyl ring can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the presence of both hydroxyl and fluoro substituents can influence the molecule's solubility and bioavailability, making it an ideal candidate for oral administration.
The tert-butoxycarbonyl (Boc) group in methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate serves multiple purposes in synthetic chemistry. It protects the amino group from unwanted reactions during synthetic procedures, allowing for selective functionalization at other sites. Moreover, the Boc group can be easily removed under mild acidic conditions, providing chemists with precise control over the synthetic timeline.
In the context of drug development, methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate has shown potential in several preclinical studies. Its structural features suggest that it may interact with enzymes or receptors involved in disease pathways, offering a basis for further investigation. For instance, researchers have explored its potential as an inhibitor or modulator of enzymes implicated in inflammation and cancer progression.
The synthesis of methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the fluoro-substituted phenyl ring efficiently. These methods not only improve yield but also minimize byproduct formation, making the process more sustainable and scalable for industrial applications.
The role of computational chemistry in designing and optimizing molecules like methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, assess metabolic stability, and identify potential lead compounds before experimental synthesis begins. This approach accelerates drug discovery pipelines by reducing trial-and-error experimentation and focusing efforts on the most promising candidates.
In conclusion, methyl 2-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-hydroxyphenyl)propanoate (CAS No. 257937-74-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential as a building block for novel therapeutics, make it a valuable asset in ongoing research efforts. As our understanding of biological targets continues to evolve, compounds like this will play an increasingly important role in developing next-generation drugs that address unmet medical needs.
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